Thiol-PEG8-alcohol
Overview
Description
Thiol-PEG8-alcohol is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound can be synthesized using the direct oxy-esterification of thiols with alcohols . This method is considered an ideal atom- and step-economic strategy for the construction of compounds like this compound .Chemical Reactions Analysis
Thiols, which are sulfur analogues of alcohols, can undergo reactions such as oxidation to form disulfides . They can also react with aldehydes and ketones to form thioacetals .Physical and Chemical Properties Analysis
Thiols, such as this compound, are incapable of hydrogen bonding, hence they have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Mechanism of Action
Target of Action
Thiol-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase . This compound, as a linker, connects these two ends, facilitating the formation of a ternary complex . This complex enables the ubiquitin-proteasome system to selectively degrade the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . Specifically, the ubiquitin-proteasome system, which is responsible for protein turnover in cells, is exploited by PROTACs . The formation of the ternary complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This can affect various downstream effects depending on the function of the target protein.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs . The characteristics of the linker can significantly impact the therapeutic index efficacy and pharmacokinetics of the drugs .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound enables the ubiquitin-proteasome system to recognize and degrade the target protein . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the thiol group, which is known to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the stability and efficacy of this compound may be affected by factors such as temperature and the presence of other reactive species in the environment .
Safety and Hazards
Future Directions
Thiol-mediated chemoselective strategies are being explored for crosslinking natural and synthetic macromolecules to form injectable hydrogels for applications in drug delivery and cell encapsulation . Furthermore, Thiol-PEG8-alcohol, as a PEG-based PROTAC linker, is expected to continue playing a significant role in the development of PROTACs .
Biochemical Analysis
Biochemical Properties
Thiol-PEG8-alcohol plays a significant role in the formation of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with depend on the specific PROTAC being synthesized. The nature of these interactions typically involves the formation of covalent bonds, with this compound serving as a bridge between the target protein and the E3 ubiquitin ligase .
Cellular Effects
The effects of this compound on cells are primarily seen through its role in PROTACs. By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs. It forms a bridge between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h17,25H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUEOBRQFJQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822592 | |
Record name | 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791620-96-7 | |
Record name | 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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